molecular formula C11H11N5O B13337856 (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol

(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13337856
M. Wt: 229.24 g/mol
InChI Key: NHHXOMPMWFPGRE-UHFFFAOYSA-N
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Description

(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol: is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a 1,2,3-triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring, followed by the introduction of the imidazo[1,2-a]pyridine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The triazole and imidazo[1,2-a]pyridine rings can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of a wide range of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents, acids, and bases can be used to introduce different substituents onto the rings.

Major Products: The major products formed from these reactions include various functionalized derivatives that can be further explored for their biological activities and chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)ethanol
  • (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)propane

Comparison: Compared to its analogs, (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol exhibits unique properties due to the presence of the hydroxyl group. This functional group enhances its solubility and reactivity, making it more versatile in chemical reactions and biological interactions. The compound’s unique structure also allows for the exploration of new chemical spaces and the development of novel derivatives with enhanced biological activities.

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

[1-(imidazo[1,2-a]pyridin-2-ylmethyl)triazol-4-yl]methanol

InChI

InChI=1S/C11H11N5O/c17-8-10-7-16(14-13-10)6-9-5-15-4-2-1-3-11(15)12-9/h1-5,7,17H,6,8H2

InChI Key

NHHXOMPMWFPGRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C=C(N=N3)CO

Origin of Product

United States

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